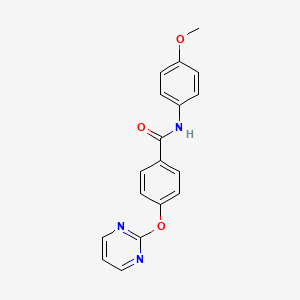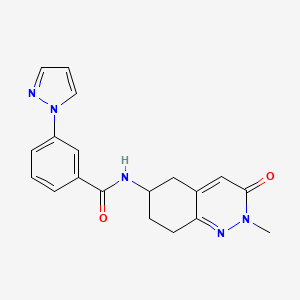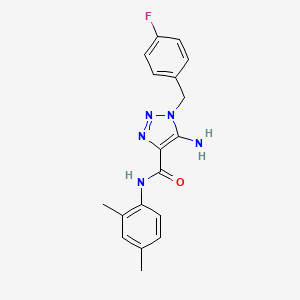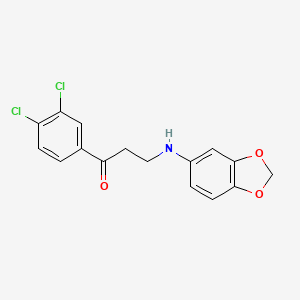
N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide
Descripción general
Descripción
N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of small molecule inhibitors that act on protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis. MPB has been shown to exhibit potent inhibitory activity against several protein kinases, including the oncogenic kinase Bcr-Abl, which is a key target in the treatment of chronic myeloid leukemia (CML).
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis. This compound has been shown to bind to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets and inhibiting the activation of oncogenic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against several protein kinases, including Bcr-Abl, which is a key target in the treatment of CML. The compound has also been shown to inhibit the proliferation of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. In addition, this compound has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death that is often dysregulated in cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide is its potent inhibitory activity against several protein kinases, which makes it a valuable tool for studying the role of protein kinases in cellular processes and disease pathogenesis. However, one of the limitations of this compound is its relatively low selectivity for specific protein kinases, which can lead to off-target effects and potential toxicity in vivo.
Direcciones Futuras
Several future directions for the study of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide can be identified, including the development of more selective inhibitors of specific protein kinases, the investigation of the role of protein kinases in other disease contexts, and the exploration of combination therapies that incorporate this compound with other targeted agents. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 2-aminopyrimidine to form 4-(2-pyrimidinyloxy)benzoic acid, which is then coupled with 4-aminophenol in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, and several modifications of the synthesis route have been reported in the literature.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. The compound has been shown to exhibit potent inhibitory activity against several protein kinases, including Bcr-Abl, which is a key target in the treatment of CML. This compound has also been shown to inhibit the proliferation of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-15-9-5-14(6-10-15)21-17(22)13-3-7-16(8-4-13)24-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUGJPMMHPJRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325767 | |
| Record name | N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860789-51-1 | |
| Record name | N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)
sulfonyl]phenyl}piperazino)methanone](/img/structure/B2902979.png)
![2-Cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2902980.png)
![1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one](/img/structure/B2902981.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2902985.png)
![N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902986.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2902987.png)
![4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2902989.png)

![1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2902992.png)
![benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2902993.png)

![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine](/img/structure/B2902996.png)